molecular formula C20H31N5O B14954930 N-(octahydro-2H-quinolizin-1-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide

N-(octahydro-2H-quinolizin-1-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B14954930
M. Wt: 357.5 g/mol
InChI Key: TZKYNUNTCGQBNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(octahydro-2H-quinolizin-1-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(octahydro-2H-quinolizin-1-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include quinolizidine derivatives, pyrimidine derivatives, and piperidine carboxylic acids. Common synthetic routes could involve:

    Formation of the quinolizidine ring: This might involve hydrogenation reactions under high pressure and temperature.

    Attachment of the pyrimidine ring: This could be achieved through nucleophilic substitution reactions.

    Formation of the piperidine carboxamide: This step might involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This could include:

    Catalysis: Using metal catalysts to enhance reaction rates.

    Solvent selection: Choosing appropriate solvents to dissolve reactants and control reaction kinetics.

    Purification: Techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(octahydro-2H-quinolizin-1-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(octahydro-2H-quinolizin-1-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(octahydro-2H-quinolizin-1-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide analogs: Compounds with slight modifications in the quinolizidine, pyrimidine, or piperidine rings.

    Other piperidine carboxamides: Compounds with different substituents on the piperidine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H31N5O

Molecular Weight

357.5 g/mol

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-1-pyrimidin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C20H31N5O/c26-19(17-7-4-13-25(15-17)20-21-9-5-10-22-20)23-14-16-6-3-12-24-11-2-1-8-18(16)24/h5,9-10,16-18H,1-4,6-8,11-15H2,(H,23,26)

InChI Key

TZKYNUNTCGQBNH-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCCC(C2C1)CNC(=O)C3CCCN(C3)C4=NC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.